1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(2-methoxybenzyl)methanamine is a synthetic organic compound of interest in various fields, particularly in medicinal chemistry. This compound features a pyrazole ring substituted with a fluoroethyl group and a methoxybenzylamine moiety, which contribute to its distinct chemical properties and potential biological activities. The molecular formula of this compound is C14H19FN3O, and it has a molecular weight of 299.77 g/mol. Its unique structure allows for interactions with biological targets, making it a candidate for further research in therapeutic applications.
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(2-methoxybenzyl)methanamine typically involves multiple steps:
These steps are designed to ensure high yield and purity of the final product, often requiring specific catalysts and solvents.
The molecular structure of 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(2-methoxybenzyl)methanamine is characterized by the following data:
Property | Value |
---|---|
Molecular Formula | C14H19FN3O |
Molecular Weight | 299.77 g/mol |
IUPAC Name | N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(2-methoxyphenyl)methanamine;hydrochloride |
InChI | InChI=1S/C14H18FN3O.ClH/c1-19-14-5-3-2-4-13(14)10-16-8-12-9-17-18(11-12)7-6-15;/h2-5,9,11,16H,6-8,10H2,1H3;1H |
InChI Key | DLPSLHPCAVGKCR-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1CNCC2=CN(N=C2)CCF.Cl |
This structure highlights the presence of functional groups that may influence its reactivity and biological activity.
1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(2-methoxybenzyl)methanamine can undergo various chemical reactions:
These reactions are essential for exploring the compound's versatility in synthetic organic chemistry.
The physical and chemical properties of 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(2-methoxybenzyl)methanamine include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Not specified |
These properties play a crucial role in determining the compound's behavior in various environments and its suitability for specific applications.
The compound 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(2-methoxybenzyl)methanamine has potential applications in scientific research, particularly in medicinal chemistry. Its unique structural features may confer biological activities that warrant further exploration for therapeutic uses. Potential areas of investigation include:
Research into its pharmacological properties could lead to new insights into its utility in treating various conditions .
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2